Benzyl N-(4-hydroxyphenyl)-N-propylcarbamate
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Overview
Description
Benzyl N-(4-hydroxyphenyl)-N-propylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a hydroxyphenyl group, and a propylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(4-hydroxyphenyl)-N-propylcarbamate typically involves the reaction of benzyl chloroformate with N-(4-hydroxyphenyl)-N-propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-hydroxyphenyl)-N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-(4-hydroxyphenyl)-N-propylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-(4-hydroxyphenyl)-N-propylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(4-hydroxyphenyl)-N-methylcarbamate
- Benzyl N-(4-hydroxyphenyl)-N-ethylcarbamate
- Benzyl N-(4-hydroxyphenyl)-N-butylcarbamate
Uniqueness
Benzyl N-(4-hydroxyphenyl)-N-propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Properties
IUPAC Name |
benzyl N-(4-hydroxyphenyl)-N-propylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-12-18(15-8-10-16(19)11-9-15)17(20)21-13-14-6-4-3-5-7-14/h3-11,19H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOMELVWDHYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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